Electroless Copper Deposition Rate Advantage
In electroless copper plating baths using formaldehyde as reductant, the rate of copper deposition increases as a function of the complexing ligand in the order: tartrate < EDTA < Quadrol < CDTA [1]. A separate EQCM study confirmed that among six Cu(II) complexes, the deposition rate decreased in the sequence: NTA > Quadrol > glycerol > L(+)-tartrate > sucrose > DL(±)-tartrate, placing the Quadrol system ahead of all non-aminopolycarboxylate ligands tested [2]. A high-copper-concentration Quadrol-complex formulation achieved a plating rate of 22.2 µm/h—substantially exceeding typical EDTA-based bath rates of 1–10 µm/h—while maintaining a decomposition time of 8 min on a Cu layer substrate [3].
| Evidence Dimension | Electroless copper deposition rate (ligand rank order and absolute rate) |
|---|---|
| Target Compound Data | Quadrol: rank 2nd (behind NTA) among six ligands; 22.2 µm/h in optimized high-Cu formulation |
| Comparator Or Baseline | EDTA: rank behind Quadrol; tartrate: rank behind EDTA; typical EDTA bath rate 1–10 µm/h |
| Quantified Difference | Quadrol deposition rate exceeds EDTA rate; optimized Quadrol bath >2× upper-end of typical EDTA bath range (22.2 vs. ~10 µm/h) |
| Conditions | Alkaline formaldehyde-based electroless copper baths; EQCM and gravimetric deposition rate measurements |
Why This Matters
For PCB and chip-bonding manufacturers, selecting Quadrol (or its tosylate salt) over EDTA directly translates to higher throughput and reduced plating cycle times, providing a quantifiable process-economic advantage.
- [1] Paunovic M. Ligand Effects in Electroless Copper Deposition. J. Electrochem. Soc. 1977;124(3):349. doi:10.1149/1.2133300 View Source
- [2] Norkus E, et al. Effect of Cu(II) ligands on electroless copper deposition rate in formaldehyde solutions: An EQCM study. J. Appl. Electrochem. 2000;30:1161. doi:10.1023/A:1004017312020 View Source
- [3] Chen Y-S, et al. A High Copper Concentration Copper-Quadrol Complex Electroless Solution for Chip Bonding Applications. Materials. 2024;17(8):1786. doi:10.3390/ma17081786 View Source
